Molecular Identity Differentiation: Ranolazine-β-D-lactoside vs. Ranolazine and Its Key Metabolites
Ranolazine-β-D-lactoside is analytically distinguishable from the parent drug ranolazine and its principal metabolites (CVT-2513, CVT-2738, CVT-2512, CVT-2514, CVT-4786) by its substantially higher molecular weight and distinct chemical structure [1]. While ranolazine has a molecular weight of 427.54, ranolazine-β-D-lactoside exhibits a molecular weight of 751.82, representing a 75.9% increase in molecular mass . This mass difference directly translates to distinct chromatographic retention times and unique mass spectrometric fragmentation patterns, enabling unambiguous identification and quantification in HPLC-UV and LC-MS/MS methods .
| Evidence Dimension | Molecular weight (g/mol) as a determinant of chromatographic and mass spectrometric differentiation |
|---|---|
| Target Compound Data | 751.82 |
| Comparator Or Baseline | Ranolazine (parent drug): 427.54; CVT-2738 (primary metabolite): MW not specified but structurally distinct from lactoside adduct |
| Quantified Difference | +75.9% molecular mass increase relative to ranolazine; distinct retention time and MS fragmentation profile |
| Conditions | Calculated molecular weight; HPLC-UV and LC-MS/MS method development for impurity profiling |
Why This Matters
This molecular weight differential ensures that ranolazine-β-D-lactoside will not co-elute with the API or other known metabolites, enabling accurate, interference-free quantification in validated analytical methods.
- [1] Yao Z, et al. Synthesis of ranolazine metabolites and their anti-myocardial ischemia activities. Chem Pharm Bull. 2009;57(11):1218-1222. doi:10.1248/cpb.57.1218. View Source
